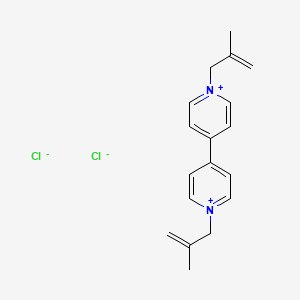
1,1'-Bis(2-methylprop-2-en-1-yl)-4,4'-bipyridin-1-ium dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Bis(2-methylprop-2-en-1-yl)-4,4’-bipyridin-1-ium dichloride is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of two bipyridinium units linked by 2-methylprop-2-en-1-yl groups, and it exists as a dichloride salt. The compound’s structure imparts it with interesting chemical and physical properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
The synthesis of 1,1’-Bis(2-methylprop-2-en-1-yl)-4,4’-bipyridin-1-ium dichloride typically involves the reaction of 4,4’-bipyridine with 2-methylprop-2-en-1-yl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound .
Análisis De Reacciones Químicas
1,1’-Bis(2-methylprop-2-en-1-yl)-4,4’-bipyridin-1-ium dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized bipyridinium derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced bipyridinium species.
Substitution: The compound can undergo substitution reactions with nucleophiles, leading to the formation of substituted bipyridinium derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1,1’-Bis(2-methylprop-2-en-1-yl)-4,4’-bipyridin-1-ium dichloride has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: It is employed in the study of biological systems, particularly in the investigation of redox processes and electron transfer mechanisms.
Industry: It is used in the production of advanced materials, including conductive polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 1,1’-Bis(2-methylprop-2-en-1-yl)-4,4’-bipyridin-1-ium dichloride involves its ability to participate in redox reactions and electron transfer processes. The bipyridinium units in the compound can undergo reversible oxidation and reduction, making it an effective mediator in electron transfer reactions. The molecular targets and pathways involved in its action depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
1,1’-Bis(2-methylprop-2-en-1-yl)-4,4’-bipyridin-1-ium dichloride can be compared with other similar compounds, such as:
1,1’-Bis(2-methylprop-2-en-1-yl)-4,4’-bipyridine: This compound lacks the dichloride salt form and has different solubility and reactivity properties.
4,4’-Bipyridine: A simpler bipyridinium compound that serves as a precursor in the synthesis of more complex derivatives.
2,2’-Bipyridine: Another bipyridinium compound with different electronic and steric properties.
The uniqueness of 1,1’-Bis(2-methylprop-2-en-1-yl)-4,4’-bipyridin-1-ium dichloride lies in its specific structure, which imparts it with distinct chemical and physical properties, making it suitable for a wide range of applications.
Propiedades
Número CAS |
63961-91-1 |
|---|---|
Fórmula molecular |
C18H22Cl2N2 |
Peso molecular |
337.3 g/mol |
Nombre IUPAC |
1-(2-methylprop-2-enyl)-4-[1-(2-methylprop-2-enyl)pyridin-1-ium-4-yl]pyridin-1-ium;dichloride |
InChI |
InChI=1S/C18H22N2.2ClH/c1-15(2)13-19-9-5-17(6-10-19)18-7-11-20(12-8-18)14-16(3)4;;/h5-12H,1,3,13-14H2,2,4H3;2*1H/q+2;;/p-2 |
Clave InChI |
MYHOXGVHWUXRKY-UHFFFAOYSA-L |
SMILES canónico |
CC(=C)C[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CC(=C)C.[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,8-Dihydroxy-10-[2-(pyridin-4-yl)ethyl]anthracen-9(10H)-one](/img/structure/B14483110.png)
![3-{[1-Ethyl-2-(methanesulfinyl)cyclopropyl]methyl}-2,3-dihydro-1-benzofuran](/img/structure/B14483115.png)

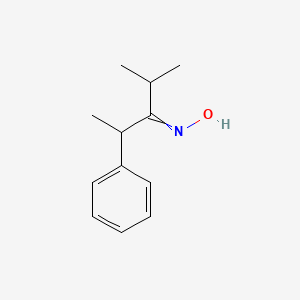
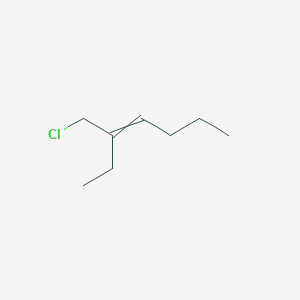

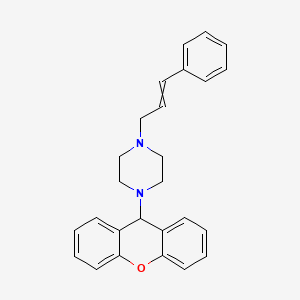
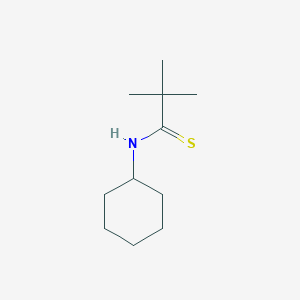
![(4R,6S)-4,6-Diphenyl-4H,6H-thieno[3,4-c][1,2,5]oxadiazole](/img/structure/B14483139.png)
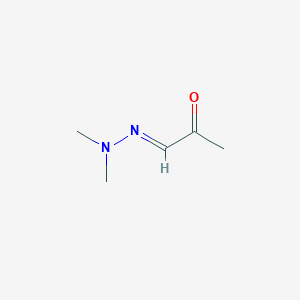
![2,4,7,7-Tetramethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B14483142.png)

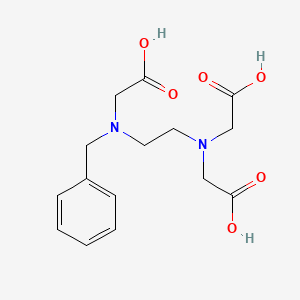
![3-Amino-6-{[(naphthalen-2-yl)sulfanyl]methyl}pyrazine-2-carbonitrile](/img/structure/B14483168.png)
